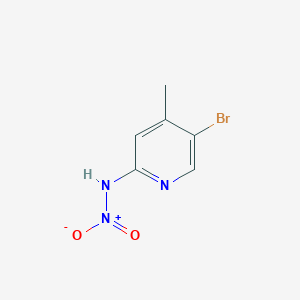

N-(5-Bromo-4-methylpyridin-2-yl)nitramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

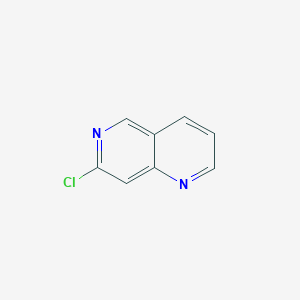

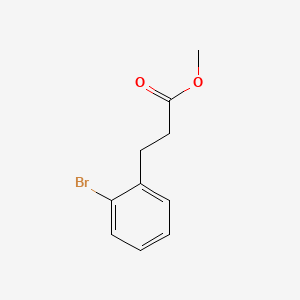

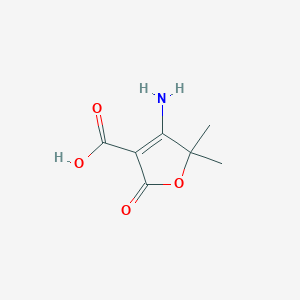

The molecular structure of N-(5-Bromo-4-methylpyridin-2-yl)nitramide can be represented by the InChI string:InChI=1S/C8H9BrN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) . The compound has a molecular weight of 232.03 g/mol. Physical And Chemical Properties Analysis

N-(5-Bromo-4-methylpyridin-2-yl)nitramide has a molecular weight of 232.03 g/mol. Other physical and chemical properties such as hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and complexity can be computed .Scientific Research Applications

Anti-Fibrosis Drug Development

N-(5-Bromo-4-methylpyridin-2-yl)nitramide: has been studied for its potential in anti-fibrotic drug development. Compounds with a pyrimidine moiety, such as this one, have shown promising biological activities against fibrotic diseases . The compound’s ability to inhibit collagen expression and hydroxyproline content in vitro suggests it could be developed into novel anti-fibrotic medications.

Nanotechnology and Sensor Development

The electrical properties of nanosheets, such as boron nitride nanosheets, can be significantly altered by the adsorption of nitramide compounds . This property is crucial for the development of sensitive sensors for toxic and hazardous compounds, making 5-Bromo-4-methyl-N-nitropyridin-2-amine a candidate for enhancing the sensitivity of nanoscale sensors.

Medicinal Chemistry

In medicinal chemistry, the design of privileged structures often involves the use of specific moieties known for their pharmacological activities. The pyrimidine core of N-(5-Bromo-4-methylpyridin-2-yl)nitramide is associated with a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects .

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is a key area of chemical research5-Bromo-4-methyl-N-nitropyridin-2-amine can serve as a building block for constructing libraries of compounds with potential biological activities, due to its reactive nitramide group and bromine atom which can undergo various substitution reactions .

Computational Chemistry

Computational studies have explored the interaction of nitramide compounds with nanomaterialsN-(5-Bromo-4-methylpyridin-2-yl)nitramide could be used in computational models to study its adsorption effects on the structural and electrical properties of nanomaterials .

Chemical Biology

In chemical biology, understanding the interaction between small molecules and biological systems is crucial. The structural features of 5-Bromo-4-methyl-N-nitropyridin-2-amine make it a valuable tool for probing biological systems and understanding the molecular basis of diseases .

Mechanism of Action

The mechanism of action of N-(5-Bromo-4-methylpyridin-2-yl)nitramide is not clear as it is primarily used for research purposes.

Safety and Hazards

properties

IUPAC Name |

N-(5-bromo-4-methylpyridin-2-yl)nitramide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-4-2-6(9-10(11)12)8-3-5(4)7/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIBJJQDCWPIKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581128 |

Source

|

| Record name | N-(5-Bromo-4-methylpyridin-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923929-10-6 |

Source

|

| Record name | N-(5-Bromo-4-methylpyridin-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.